8-Bromo-6-chloroquinoline-2-carbaldehyde
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Overview
Description
8-Bromo-6-chloroquinoline-2-carbaldehyde is a chemical compound with the molecular formula C10H5BrClNO and a molecular weight of 270.51 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-chloroquinoline-2-carbaldehyde typically involves the bromination and chlorination of quinoline derivatives. One common method includes the bromination of 6-chloroquinoline-2-carbaldehyde using bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing advanced equipment to maintain reaction conditions and ensure safety. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-chloroquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: 8-Bromo-6-chloroquinoline-2-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Bromo-6-chloroquinoline-2-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-6-chloroquinoline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-2-chloroquinoline: Similar in structure but lacks the aldehyde group.
6-Chloroquinoline-2-carbaldehyde: Similar but lacks the bromine atom.
8-Hydroxyquinoline: Contains a hydroxyl group instead of bromine and chlorine.
Uniqueness
8-Bromo-6-chloroquinoline-2-carbaldehyde is unique due to the presence of both bromine and chlorine atoms along with the aldehyde group. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H5BrClNO |
---|---|
Molecular Weight |
270.51 g/mol |
IUPAC Name |
8-bromo-6-chloroquinoline-2-carbaldehyde |
InChI |
InChI=1S/C10H5BrClNO/c11-9-4-7(12)3-6-1-2-8(5-14)13-10(6)9/h1-5H |
InChI Key |
LYDOJZFKZQPHLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C(C=C(C=C21)Cl)Br)C=O |
Origin of Product |
United States |
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